

Application Notes & Protocols: Sannamycin G

Minimum Inhibitory Concentration (MIC) Assay

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Compound of Interest

Compound Name: Sannamycin G

Cat. No.: B15563065

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Introduction

Sannamycin G is an aminoglycoside antibiotic.[1][2] Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[3][4][5] They achieve this by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and ultimately, bacterial cell death.[3][4][6][7] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent against a specific microorganism.[8][9][10][11] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after a specified incubation period.[9][10] This document provides a detailed protocol for determining the MIC of **Sannamycin G** using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[12]

Data Presentation

The results of a **Sannamycin G** MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of its activity against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of **Sannamycin G** against various bacterial strains.

Bacterial Strain	ATCC Number	MIC (µg/mL)
Escherichia coli	25922	[Insert Value]
Staphylococcus aureus	29213	[Insert Value]
Pseudomonas aeruginosa	27853	[Insert Value]
Enterococcus faecalis	29212	[Insert Value]
Klebsiella pneumoniae	13883	[Insert Value]
[Additional Strain]	[Insert ATCC]	[Insert Value]

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of **Sannamycin G**.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Materials:

- **Sannamycin G** (with known purity/potency)
- Sterile 96-well round-bottom microtiter plates[\[13\]](#)
- Sterile test tubes
- Sterile petri dishes
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[\[14\]](#)
- Bacterial strains (e.g., from ATCC)
- Sterile saline (0.85% w/v)
- Spectrophotometer
- Micropipettes and sterile tips
- Multichannel pipette

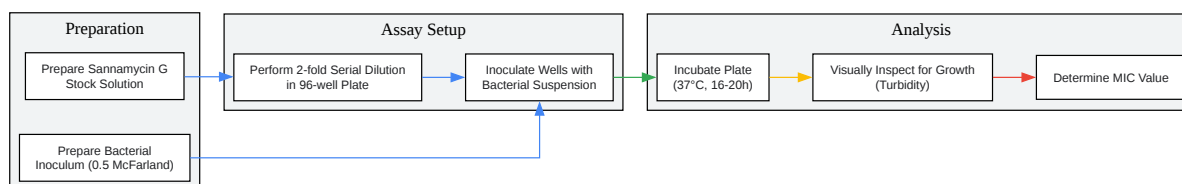
- Incubator (37°C)[12]

Procedure:

1. Preparation of **Sannamycin G** Stock Solution: a. Weigh a precise amount of **Sannamycin G** powder. b. Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL). c. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[8] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.[15][16]
3. Microtiter Plate Preparation (Serial Dilution): a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[13] b. Add 200 µL of the **Sannamycin G** stock solution to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[13] Discard 100 µL from the tenth column. d. The eleventh column will serve as the positive control (inoculum without antibiotic), and the twelfth column will be the negative control (broth only, no inoculum or antibiotic).[9][13]
4. Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.[13] b. The final volume in each well will be 200 µL.
5. Incubation: a. Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air. [10][12][14]
6. Reading and Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity).[9] b. The MIC is the lowest concentration of **Sannamycin G** at which there is no visible growth.[8][9][10] c. The positive control wells (column 11) should show turbidity, and the negative control wells (column 12) should remain clear.[9]

Mandatory Visualization

The following diagram illustrates the workflow for the **Sannamycin G** MIC assay.



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Caption: Workflow for **Sannamycin G** MIC Assay.

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